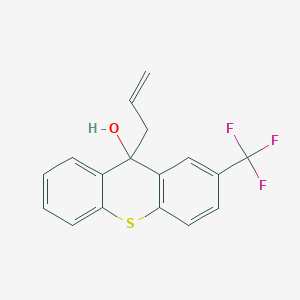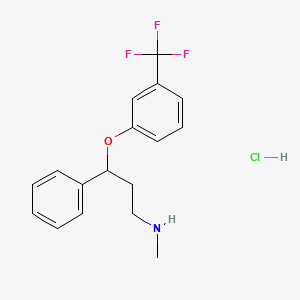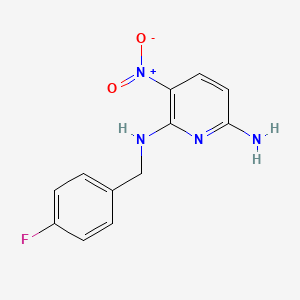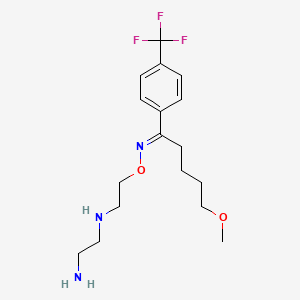
8-epi-Cyanocobalamin
Descripción general
Descripción
8-epi-Cyanocobalamin is a derivative of Vitamin B12 . It is a water-soluble vitamin with a key role in the normal functioning of the brain and nervous system, and for the formation of blood . It is also known as 8-Epicobalamine and Cyano-8-epicobalamin .
Synthesis Analysis
The synthesis of Vitamin B12, which 8-epi-Cyanocobalamin is a derivative of, was accomplished in 1973 by a grand collaboration between R. B. Woodward’s group at Harvard University (USA) and A. Eschenmoser’s group, Swiss Federal Institute of Technology (ETH), Zürich, Switzerland . It took about twelve years and more than two dozen senior scientists to complete this gigantic task .
Molecular Structure Analysis
The molecular formula of 8-epi-Cyanocobalamin is C63H88CoN14O14P . It has a molecular weight of 1355.365 . The structure of 8-epi-Cyanocobalamin is composed of a corrin ring with a cobalt ion in the center .
Chemical Reactions Analysis
The determination of 8-epi-Cyanocobalamin is important, but can be challenging largely because of its chemical instability and the complexity of the matrices in which it is usually found . An HPLC analysis method has been developed for the determination of cyanocobalamin and to investigate its stability .
Physical And Chemical Properties Analysis
8-epi-Cyanocobalamin has a molecular weight of 1355.365 . It has a molecular formula of C63H88CoN14O14P . The exact physical properties such as density, boiling point, and melting point are not available .
Aplicaciones Científicas De Investigación
Role in DNA Stability
Cyanocobalamin plays a key role in DNA stability. It acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . These processes are essential for DNA replication and transcription, and any impairment can result in genetic instability .
Antioxidant Properties
Cyanocobalamin has antioxidant properties that help protect DNA from damage caused by reactive oxygen species. This protection is achieved by scavenging free radicals and reducing oxidative stress .
Generation of DNA-damaging Radicals
In addition to their protective functions, cobalamins can also generate DNA-damaging radicals in vitro that can be useful in scientific research .
Use as Vectors for Xenobiotics
Research is also being conducted on the use of vitamin B12 in medicine as vectors for xenobiotics .
Use in Dietary Supplements
Cyanocobalamin is commonly used in dietary supplements. The Non-Botanical Dietary Supplements Expert Committee has revised the Assay of the Cyanocobalamin monograph to improve the determination of cyanocobalamin content in the Sample .
Use in Animal Feed
Cyanocobalamin is also used as a feed additive for all animal species. It is produced by Ensifer adhaerens and represents more than 99% on a dry matter basis .
Safety And Hazards
Direcciones Futuras
Cyanocobalamin, which 8-epi-Cyanocobalamin is a derivative of, is mainly used in fortified foods and supplements for humans and animals because it is the most stable analogue compared with other cobalamins . Future research may focus on the development of more stable and efficient forms of Vitamin B12 for medical and dietary use.
Propiedades
IUPAC Name |
cobalt(3+);3-[(1R,2S,3S,5Z,7S,8R,9Z,13S,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOLVPMNUYSCM-KYGGNWNPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](/C(=C/C8=NC(=C(C4=N5)C)[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88CoN14O14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanocobalamin Impurity H | |
CAS RN |
41325-63-7 | |
| Record name | 8-epi-Cyanocobalamin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




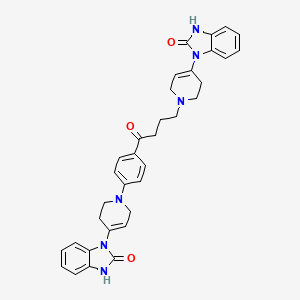


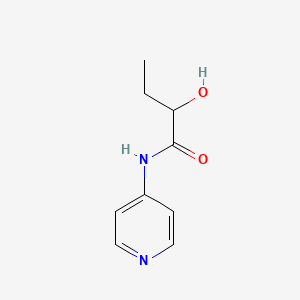
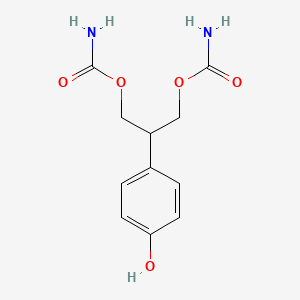
![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)
